6-butyl-2-(ethylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Lipophilicity Drug design ADME prediction

Choose 6-butyl-2-(ethylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one (CAS 896667-69-9) for a PDE2-targeted triazolopyrimidinone lead featuring a metabolically labile 2-ethylsulfanyl thioether (enabling sulfoxide/sulfone oxidation-state SAR) and a 6-butyl lipophilic tail that provides distinct steric and membrane permeability advantages over the 6-ethyl analog. Lead-like MW (266.37 g/mol) and cLogP (~2.97) support multi-vector hit-to-lead elaboration. Supported by Janssen patent families (EP3535268, JP-6626449-B2) and class-level antifungal/anti-epileptic activity. Request custom synthesis or bulk pricing for your CNS or antifungal screening program.

Molecular Formula C12H18N4OS
Molecular Weight 266.37 g/mol
Cat. No. B4427972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-butyl-2-(ethylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Molecular FormulaC12H18N4OS
Molecular Weight266.37 g/mol
Structural Identifiers
SMILESCCCCC1=C(N=C2N=C(NN2C1=O)SCC)C
InChIInChI=1S/C12H18N4OS/c1-4-6-7-9-8(3)13-11-14-12(18-5-2)15-16(11)10(9)17/h4-7H2,1-3H3,(H,13,14,15)
InChIKeyZLAPZRJIFLDZAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Butyl-2-(ethylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one: Structural Identity and Physicochemical Baseline for Procurement Screening


6-Butyl-2-(ethylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one (CAS 896667-69-9, molecular formula C₁₂H₁₈N₄OS, molecular weight 266.37 g/mol) is a heterocyclic compound belonging to the [1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one class, featuring a 6-butyl substituent, a 5-methyl group, and a 2-ethylsulfanyl (thioether) moiety . The triazolo[1,5-a]pyrimidine scaffold is a recognized privileged structure in medicinal chemistry associated with phosphodiesterase (PDE) inhibition, antifungal activity, and anti-epileptic effects [1]. Its CAS 896667-69-9 distinguishes it from close analogs such as 6-ethyl-2-(ethylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one (MW 238.31 g/mol, C₁₀H₁₄N₄OS) and 6-butyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one (CAS 18811-57-9, MW 206.24, C₁₀H₁₄N₄O), which lack the ethylsulfanyl group .

Why 6-Butyl-2-(ethylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one Cannot Be Replaced by In-Class Analogs Without Functional Consequence


Within the triazolo[1,5-a]pyrimidin-7(4H)-one series, substitution at the 6-position and the presence/absence of the 2-ethylsulfanyl group are critical determinants of both physicochemical and biological behavior. The 2-ethylsulfanyl thioether moiety enhances lipophilicity and introduces a metabolically labile oxidation site (sulfoxide/sulfone formation), a property absent in the 2-unsubstituted analog 6-butyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one (CAS 18811-57-9, cLogP ~1.38 by class-level QSPR estimation) [1]. The 6-butyl chain of the target compound (4-carbon) provides a distinct lipophilicity and steric profile compared to the 6-ethyl analog (2-carbon, MW 238.31), which is expected to affect membrane permeability, target binding, and metabolic clearance rates . Published SAR on related [1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one derivatives has demonstrated that the pyrimidine-7(4H)-one motif is the necessary pharmacophoric core for anti-epileptic activity, while substituent variations at the 2- and 6-positions profoundly modulate potency [1]. Consequently, generic interchange of these analogs in a biological assay or chemical process without re-optimization risks loss of activity, altered selectivity, or unpredictable ADME outcomes.

Quantitative Differentiation Evidence for 6-Butyl-2-(ethylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one Versus Closest Analogs


Lipophilicity (cLogP) Advantage: 6-Butyl Chain vs. 6-Ethyl Analog

The 6-butyl substituent of the target compound (cLogP estimated at 2.97 by QSPR, ChemAxon/ALOGPS consensus) imparts approximately 0.6–0.8 log units higher lipophilicity compared to the 6-ethyl analog 6-ethyl-2-(ethylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one (estimated cLogP ~2.19–2.41 for the ethyl congener, based on fragment-based calculation using the same QSPR method) . This difference is consistent with the ~0.5 logP increment per additional methylene unit observed in homologous alkyl series. Higher cLogP is correlated with improved membrane permeability in Caco-2 and PAMPA models for the triazolopyrimidine class, with logP values in the 2.5–3.5 range considered favorable for CNS penetration and for intracellular target engagement in antifungal applications [1].

Lipophilicity Drug design ADME prediction

2-Ethylsulfanyl Thioether Functionality: A Differentiating Reactive Handle Absent in Unsubstituted Analogs

The 2-ethylsulfanyl (–S–CH₂CH₃) group of the target compound provides a thioether oxidation handle (sulfoxide/sulfone conversion) that is structurally absent in 6-butyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one (CAS 18811-57-9, C₁₀H₁₄N₄O, MW 206.24) . The ethylsulfanyl group enhances lipophilicity: class-level experimental cLogP comparison between 2-ethylsulfanyl-substituted triazolopyrimidines (estimated cLogP range 2.5–3.5) and their 2-unsubstituted counterparts (estimated cLogP range 1.0–1.8) shows a consistent increase of ~1.2–1.7 log units attributable to the sulfur substituent [1]. Additionally, the thioether serves as a site for metabolic oxidation by cytochrome P450 enzymes (CYP3A4, CYP2C9, FMO) to yield sulfoxide and sulfone metabolites, a metabolic pathway that can be exploited in prodrug strategies to modulate clearance and half-life [2]. The 2-unsubstituted analog lacks this oxidation site entirely.

Thioether chemistry Prodrug design Covalent inhibitor

Molecular Weight Differentiation: Target Compound at 266.37 g/mol Occupies a Distinct Physicochemical Space for Lead Optimization

With a molecular weight of 266.37 g/mol (C₁₂H₁₈N₄OS), the target compound occupies an intermediate position among close analogs: the 6-ethyl-2-(ethylsulfanyl) analog has MW 238.31 (ΔMW = −28.06), the 2-(ethylsulfanyl)-6-(2-hydroxyethyl) analog (C₁₀H₁₄N₄O₂S) has MW 254.31 (ΔMW = −12.06), and the 2-unsubstituted 6-butyl analog (C₁₀H₁₄N₄O) has MW 206.24 (ΔMW = −60.13) . The target compound lies within the lead-like MW range (<350 Da) and offers a balance between the lower-MW fragments and the higher-MW drug-like compounds typically encountered in triazolopyrimidine PDE2 inhibitor patent literature (MW 350–500) [1]. This intermediate MW position is strategically valuable for hit-to-lead optimization, where incremental MW additions are anticipated without exceeding drug-likeness thresholds.

Molecular weight Lead-likeness Physicochemical property space

Anti-Epileptic Pharmacophore Integrity: Pyrimidine-7(4H)-one Core is Confirmed as Essential for Activity

In a 2019 study by Ding et al., a series of eight 2,5-disubstituted [1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one derivatives were synthesized and evaluated for anti-epileptic activity using a 4-aminopyridine (4-AP)-induced hyperexcitability model in primary neuronal cultures [1]. Preliminary SAR demonstrated that the pyrimidine-7(4H)-one motif is the necessary 'active core' for anti-epileptic activity; the corresponding amine analogs (triazolo[1,5-a]pyrimidine amine derivatives) showed markedly reduced or abolished activity. While the specific target compound was not directly tested in this study, it contains the identical pyrimidine-7(4H)-one pharmacophoric core and the requisite 2- and 5-substituents (ethylsulfanyl at position 2, methyl at position 5) that define the active structural class. The 6-butyl substituent represents an additional vector for potency optimization beyond the 2,5-disubstitution pattern explored in the reference study.

Anti-epileptic Structure-activity relationship Pharmacophore

Antifungal Class Potential: Triazolopyrimidine-7(4H)-one Derivatives Exhibit Broad-Spectrum Activity Against Pathogenic Fungi

Triazolopyrimidine-7(4H)-one derivatives have demonstrated antifungal activity against clinically relevant pathogens including Candida albicans and Cryptococcus neoformans, with MIC values reported in the range of 31.25–125 µg/mL for structurally related compounds containing the 2-ethylsulfanyl-5-methyl substitution pattern . The closely related analog 2-(ethylsulfanyl)-6-(2-hydroxyethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one (MW 254.31) displayed moderate antifungal activity against C. albicans in vitro . The 6-butyl substituent of the target compound, being more lipophilic than the 6-(2-hydroxyethyl) group (cLogP ~2.97 vs. ~1.2–1.5 for the hydroxyethyl analog), is expected to enhance membrane permeation and potentially improve antifungal potency, based on established correlations between lipophilicity and antifungal activity in the triazole class [1]. However, direct MIC data for the target compound against specific fungal strains are not available in the open literature, and class-level inference is the highest evidence level currently accessible.

Antifungal Triazolopyrimidine Candida albicans

PDE2 Inhibitor Scaffold Compatibility: Triazolo[1,5-a]pyrimidine Core is a Privileged Pharmacophore for CNS-Targeted PDE2 Inhibition

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a core template in multiple patent families claiming PDE2 inhibitors for cognitive disorders, including patents by Janssen Pharmaceutica (EP3535268, JP-6626449-B2) [1][2]. The target compound, with its 7(4H)-one motif, shares the core heterocyclic architecture required for PDE2 active-site binding, as confirmed by X-ray co-crystal structures of related triazolopyrimidine analogs in the PDE2 catalytic domain [3]. While the target compound itself has not been profiled against PDE2, its structural features (7-one, 2-ethylsulfanyl, 5-methyl, 6-butyl) are consistent with the substitution patterns explored in PDE2 inhibitor optimization programs. The compound may serve as a useful intermediate or screening tool in PDE2-focused medicinal chemistry projects.

PDE2 inhibition CNS drug discovery Phosphodiesterase

Optimal Application Scenarios for 6-Butyl-2-(ethylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one Based on Quantitative Differentiation Evidence


Hit-to-Lead Optimization in CNS Drug Discovery Targeting PDE2

The compound's triazolo[1,5-a]pyrimidin-7(4H)-one core, validated as a PDE2 inhibitor pharmacophore in multiple patent families (e.g., Janssen EP3535268, JP-6626449-B2), combined with its favorable lead-like MW (266.37 g/mol) and intermediate cLogP (~2.97), positions it as an attractive starting point for PDE2-targeted hit-to-lead campaigns [1][2]. The 2-ethylsulfanyl group can be oxidized to sulfoxide/sulfone to modulate potency and metabolic stability, while the 6-butyl chain can be varied to optimize lipophilicity within the CNS MPO range. Its MW, well below the 350 Da lead-like threshold, allows for substantial chemical elaboration while maintaining drug-like properties .

Antifungal Screening Library Design with Enhanced Lipophilicity

Given the class-level antifungal activity of triazolopyrimidine-7(4H)-one derivatives against Candida albicans and Cryptococcus neoformans (MIC 31.25–125 µg/mL), the target compound, with its elevated cLogP (~2.97 vs. ~1.5 for more polar analogs), is a strong candidate for inclusion in antifungal screening libraries where membrane permeability and intracellular target engagement are critical success factors . The 2-ethylsulfanyl group provides an additional metabolic liability (CYP-mediated oxidation) that can be exploited for prodrug design or tuned out during optimization [3].

Anti-Epileptic Drug Discovery Based on Pyrimidine-7(4H)-one Pharmacophore

The SAR study by Ding et al. (2019) established the pyrimidine-7(4H)-one motif as the essential core for anti-epileptic activity in the 4-AP-induced hyperexcitability model [4]. The target compound, bearing the requisite 2-ethylsulfanyl and 5-methyl substituents along with a 6-butyl extension, is suitable for neuroscience-focused screening campaigns targeting epilepsy and related hyperexcitability disorders. The compound can serve as a reference point for exploring the contribution of 6-position lipophilicity to anti-epileptic potency and CNS exposure.

Chemical Biology Probe Development Leveraging the Thioether Oxidation Handle

The 2-ethylsulfanyl thioether group is a chemically tractable functionality that can be oxidized to sulfoxide (more polar, hydrogen-bond accepting) or sulfone (electron-withdrawing, metabolically stable) forms . This oxidation-state modulation is a proven strategy for tuning biological activity and pharmacokinetics in sulfur-containing heterocycles. The target compound is thus well-suited for chemical biology probe development, where systematic oxidation-state variation can reveal target engagement mechanisms and guide SAR exploration. The 6-butyl chain and 5-methyl group provide additional vectors for structural diversification [5].

Quote Request

Request a Quote for 6-butyl-2-(ethylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.